4-(2-Fluoroethyl)piperidin-1-ol
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Overview
Description
4-(2-Fluoroethyl)piperidin-1-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperidin-1-ol can be achieved through several methods. One common approach involves the reaction of piperidine with 2-fluoroethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Another method involves the use of palladium-catalyzed hydrogenation of a precursor compound containing a fluoroethyl group and a piperidine ring. This method allows for the selective reduction of the precursor to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer advantages such as improved reaction control, scalability, and safety. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)piperidin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or an aldehyde, while reduction can yield an amine .
Scientific Research Applications
4-(2-Fluoroethyl)piperidin-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)piperidin-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluoroethyl group and the hydroxyl group allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)piperidin-4-ol: This compound is structurally similar to 4-(2-Fluoroethyl)piperidin-1-ol but differs in the position of the hydroxyl group.
Piperidine: The parent compound of this compound, which lacks the fluoroethyl and hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both the fluoroethyl group and the hydroxyl group in the piperidine ring. These functional groups confer specific chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H14FNO |
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Molecular Weight |
147.19 g/mol |
IUPAC Name |
4-(2-fluoroethyl)-1-hydroxypiperidine |
InChI |
InChI=1S/C7H14FNO/c8-4-1-7-2-5-9(10)6-3-7/h7,10H,1-6H2 |
InChI Key |
GZMAENOESKSEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCF)O |
Origin of Product |
United States |
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